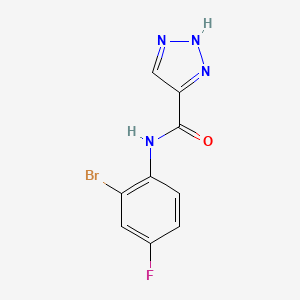

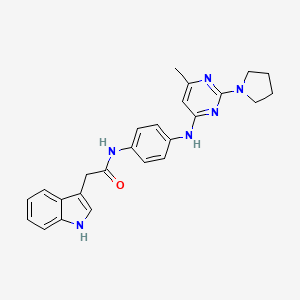

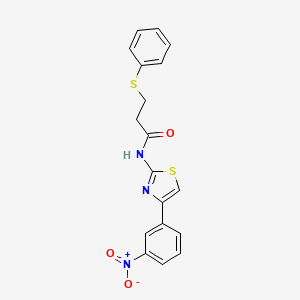

![molecular formula C14H18N2O2 B2960008 4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol CAS No. 885951-32-6](/img/structure/B2960008.png)

4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol” is a chemical compound with the molecular formula C14H18N2O2 . It contains a total of 37 bonds, including 19 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 secondary amine (aliphatic), and 1 ether (aliphatic) .

Synthesis Analysis

Quinoline, the core structure of this compound, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold, including Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecule contains a total of 36 atoms, including 18 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . It has a complex structure with multiple bonds, aromatic bonds, and several functional groups .Physical and Chemical Properties Analysis

The compound has a molecular weight of 246.3 . It contains several functional groups, including a secondary amide, a secondary amine, and an ether .Applications De Recherche Scientifique

Anticancer Activity

One notable application of quinolin-2-ol derivatives, such as 4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol, is in the field of anticancer research. For instance, derivatives like 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-ones have been synthesized and evaluated for their anticancer activity. Among these compounds, 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one exhibited highly selective and potent inhibitory activity against specific cancer cell lines, identifying it as a promising lead compound for further optimization (Chien‐Ting Chen et al., 2011).

Antimicrobial Activity

Quinolin-2-ol derivatives have also shown potential as antimicrobial agents. A study on certain novel quinoxalines, including 3-methyl-2-[4-(substituted amino carbonyl)anilino] quinoxalines, revealed antimicrobial activity against a range of microbes. This indicates the potential utility of these compounds in developing new antimicrobial therapies (Hanan M. Refaat et al., 2004).

GABA Receptor Modulation

Another research avenue explores the interaction of quinolin-2-ol derivatives with GABA receptors. Specifically, compounds like 9-amino-2-cyclobutyl-5-(6-methoxy-2-methylpyridin-3-yl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one have been identified as positive allosteric modulators of γ-aminobutyric acid (GABA)(A) receptors containing the α(2) subunit. These compounds represent a new class of potential radiotracers for imaging the benzodiazepine site of GABA(A) receptors with positron emission tomography (PET), highlighting their importance in neurological research (Matthew D. Moran et al., 2012).

Synthesis and Pharmacological Evaluation

The synthesis and pharmacological evaluation of quinolin-2-ol derivatives reveal diverse biological activities. For example, compounds like 1-(2-methyl-4-methoxyphenyl)-4-[(3-hydroxypropyl)amino]-6-methyl-2,3-dihydropyrrolo[3,2-c]quinoline have been identified as inhibitors of gastric H+/K+ ATPase with potential applications in treating gastric disorders. Such studies underscore the therapeutic potential of quinolin-2-ol derivatives in various medical fields (H. Cheon et al., 2001).

Orientations Futures

Quinoline and its derivatives have become essential compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on developing new synthesis protocols, exploring their biological and pharmaceutical activities, and investigating their environmental impact .

Mécanisme D'action

Target of Action

The compound belongs to the class of 2-quinolones . Quinolones are known to target bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.

Pharmacokinetics

Its molecular weight (2463 g/mol ) suggests that it might have good oral bioavailability, as compounds with a molecular weight under 500 g/mol generally do.

Propriétés

IUPAC Name |

4-[(3-methoxypropylamino)methyl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-18-8-4-7-15-10-11-9-14(17)16-13-6-3-2-5-12(11)13/h2-3,5-6,9,15H,4,7-8,10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAUZVWCKFWJIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNCC1=CC(=O)NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

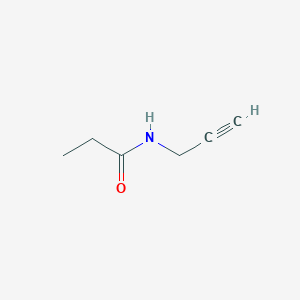

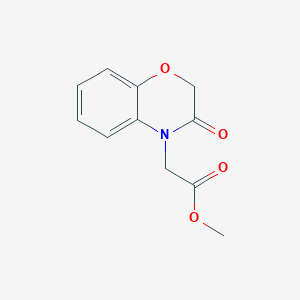

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2959927.png)

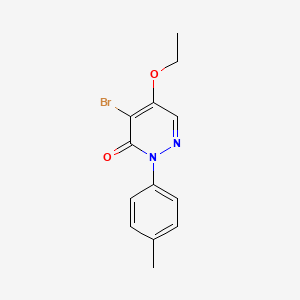

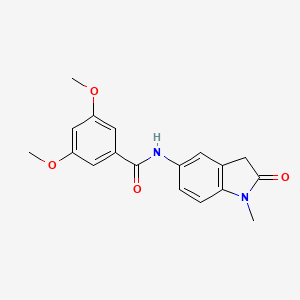

![5-{1-[3-(2-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2959935.png)

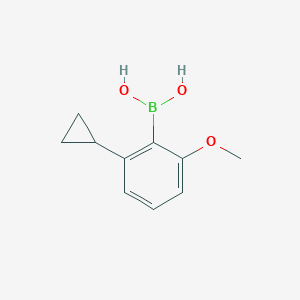

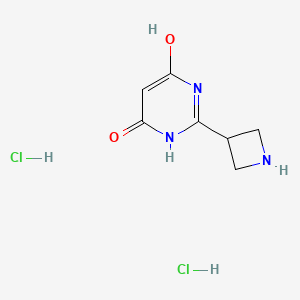

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile](/img/structure/B2959939.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1-(3,4-dimethoxyphenethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2959945.png)

![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)